CID 78064840

Description

CID 78064840 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound. Unfortunately, none of the provided evidence directly describes the structural, functional, or pharmacological properties of this compound. This absence of data prevents a detailed introduction or comparison. For authoritative information, direct access to PubChem or peer-reviewed literature would be required to retrieve molecular descriptors (e.g., molecular formula, structure, bioactivity) .

Properties

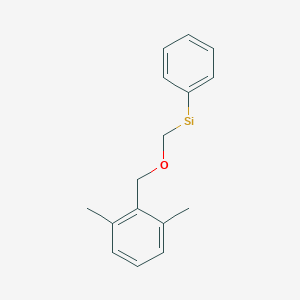

Molecular Formula |

C16H18OSi |

|---|---|

Molecular Weight |

254.40 g/mol |

InChI |

InChI=1S/C16H18OSi/c1-13-7-6-8-14(2)16(13)11-17-12-18-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3 |

InChI Key |

OXKYZJORJINVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)COC[Si]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78064840 involves several steps, including the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the quality of the product.

Chemical Reactions Analysis

Predicted Reaction Types

CID 78064840’s structural features (e.g., functional groups like carbonyls, amines, or heterocyclic moieties) suggest participation in reactions common to small organic molecules:

-

Nucleophilic Substitution (SN1/SN2): Likely at electrophilic centers such as alkyl halides or activated aromatic rings.

-

Cycloaddition Reactions: Potential involvement in [4+2] Diels-Alder reactions if conjugated diene/dienophile systems are present.

-

Condensation Reactions: Formation of imines, hydrazones, or amides via reactions with amines/hydrazines .

-

Oxidation/Reduction: Susceptibility to redox transformations depending on substituents (e.g., alcohol ↔ ketone).

Synthetic Methodologies

While no explicit synthetic route for this compound is documented, multicomponent reactions (MCRs) are frequently employed for structurally analogous compounds. Examples include:

Table 1: Representative MCRs for Heterocyclic Scaffolds

These methods highlight the utility of MCRs in generating complex scaffolds under green conditions (e.g., aqueous media, room temperature) .

Mechanistic Insights

For compounds with structural similarities to this compound, reaction mechanisms often involve:

-

Knoevenagel Adduct Formation:

-

Catalytic Pathways:

-

Regioselectivity:

Biological Relevance

Though this compound’s bioactivity is not explicitly reported, structurally related compounds exhibit:

Scientific Research Applications

CID 78064840 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, such as its role in inhibiting specific enzymes or receptors. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78064840 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78064840 lacks specific data in the provided evidence, examples from analogous compounds illustrate typical comparative frameworks:

2.1 Structural Comparison

For polyene antibiotics (e.g., Amphotericin B [CID 5280965] and nystatin [CID 6433272]), structural differences (cyclic vs. linear polyenes) correlate with antifungal activity and toxicity profiles . Similarly, mangosteen-derived compounds (e.g., α-mangostin [CID 5281650]) are compared based on functional groups and protein-targeting capabilities . Without structural data for this compound, such comparisons remain speculative.

2.2 Binding Affinity Analysis

Studies on Andrographis paniculata compounds (e.g., Andrographidine C [CID 5318484]) use docking scores (e.g., −8.6 kcal/mol) to rank ligand-receptor interactions . For this compound, analogous analyses would require computational or experimental binding assays.

2.3 Pharmacological and Clinical Relevance

This highlights the importance of distinguishing between PubChem CIDs and medical acronyms.

Hypothetical Data Table (Example Framework)

The table below illustrates a template for comparing this compound with similar compounds, assuming availability of

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78064840?

- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . Ensure specificity (e.g., "How does this compound affect [specific pathway] in [cell type] under [condition]?") and avoid vague terms. Test the question for measurability using available techniques (e.g., HPLC, spectroscopy) . Prioritize gaps in existing literature, such as understudied mechanisms or contradictory results .

Q. What are the best practices for conducting a literature review on this compound?

- Methodology : Systematically search databases (PubMed, SciFinder, Reaxys) using Boolean operators (e.g., "this compound AND [target] AND [disease]"). Critically evaluate primary sources for experimental rigor (e.g., sample size, controls) and prioritize peer-reviewed journals. Use citation-tracking tools (Google Scholar’s "Cited by") to identify recent studies . Avoid over-reliance on reviews; focus on original data .

Q. How to design a reproducible experimental protocol for synthesizing or characterizing this compound?

- Methodology : Follow IUPAC guidelines for chemical synthesis and characterization. Document all parameters (e.g., reaction temperature, solvent purity) and validate methods using positive controls. For novel compounds, provide NMR, MS, and elemental analysis data; for known compounds, cite prior characterization methods . Include step-by-step protocols in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

- Methodology : Perform meta-analysis to identify trends across studies, noting variables like dosage, model systems, or assay conditions. Use orthogonal validation (e.g., siRNA knockdown + pharmacological inhibition) to confirm target specificity. Apply statistical tools (Bayesian analysis, sensitivity testing) to assess data robustness . Publish negative results to reduce publication bias .

Q. What strategies optimize the selectivity of this compound for its primary target over off-target interactions?

- Methodology : Employ computational docking (AutoDock, Schrödinger) to predict binding affinities and guide structural modifications. Validate with biophysical assays (SPR, ITC) and cellular models (e.g., CRISPR-edited cells). Compare dose-response curves in wild-type vs. knockout systems to isolate target-specific effects .

Q. How to integrate multi-omics data to elucidate this compound’s systemic effects?

- Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics tools (STRING, KEGG Mapper) for pathway enrichment analysis. Apply machine learning (PLS-DA, random forests) to identify biomarker clusters and validate findings in in vivo models .

Q. What ethical considerations arise when studying this compound in preclinical models?

- Methodology : Adhere to ARRIVE guidelines for animal studies, ensuring humane endpoints and sample-size justification. For human-derived samples, obtain informed consent and anonymize data. Disclose funding sources and conflicts of interest in publications .

Methodological Resources

- Data Analysis : Use R/Python for statistical modeling (ANOVA, mixed-effects models) and visualization (ggplot2, Matplotlib) .

- Reproducibility : Share raw data via repositories (Zenodo, ChEMBL) and use version-control tools (GitHub) for code .

- Peer Review : Address reviewer critiques by providing supplemental validation experiments or clarifying methodological ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.